Diacetone acrylamide

Catalog No.
S571186
CAS No.
2873-97-4
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetone acrylamide

CAS Number

2873-97-4

Product Name

Diacetone acrylamide

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)

InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)NC(=O)C=C

solubility

Very soluble (NTP, 1992)
Highly sol in water and most organic solvents
Soluble in chloroform

Synonyms

DAAm compound, diacetone acrylamide, N-(1,1-dimethyl-3-oxobutyl)acrylamide

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C

The exact mass of the compound Diacetone acrylamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)highly sol in water and most organic solventssoluble in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130565. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diacetone acrylamide (DAAM, CAS 2873-97-4) is a highly functional vinyl monomer featuring both a polymerizable acrylamide double bond and a reactive ketone carbonyl group. In industrial procurement, it is primarily sourced as a specialized self-crosslinking monomer for waterborne acrylic emulsions and polyurethane dispersions. When paired with a dihydrazide crosslinker—most commonly adipic acid dihydrazide (ADH)—DAAM enables robust keto-hydrazide crosslinking at ambient temperatures triggered solely by water evaporation [1]. This specific chemical pathway allows formulators to achieve the mechanical strength, solvent resistance, and durability traditionally associated with two-component (2K) systems, but within a stable, ready-to-use one-component (1K) formulation, making DAAM a critical building block in modern high-performance coatings and adhesives.

Generic substitution of DAAM with standard acrylamide (AM) completely eliminates ambient crosslinking capability, as AM lacks the essential ketone moiety required to react with hydrazide crosslinkers [1]. While N-methylolacrylamide (NMA) is a cheaper, traditional crosslinking alternative, it requires high-temperature baking (typically 130–150°C) to cure and releases toxic formaldehyde as a byproduct, rendering it unusable for heat-sensitive substrates or zero-VOC architectural formulations [2]. Another in-class keto-functional monomer, acetoacetoxyethyl methacrylate (AAEM), can achieve ambient crosslinking but suffers from poor hydrolytic stability in the alkaline conditions (pH 8–10) typical of waterborne latexes. This susceptibility leads to premature hydrolysis of the acetoacetoxy group in the can, severely reducing the shelf life of the 1K formulation compared to the highly stable DAAM[3].

Ambient Crosslinking vs. High-Temperature Baking

The DAAM/ADH crosslinking system undergoes rapid condensation to form hydrazone linkages at ambient temperatures (~20–25°C) immediately upon water evaporation. In stark contrast, traditional N-methylolacrylamide (NMA) crosslinkers require significant thermal activation to drive the self-condensation reaction [1]. Procurement of DAAM eliminates the need for industrial baking ovens, drastically reducing energy consumption and expanding application compatibility.

Evidence DimensionMinimum curing/crosslinking temperature
Target Compound DataDAAM/ADH: ~20–25°C (Ambient)
Comparator Or BaselineNMA: 130–150°C
Quantified Difference>100°C reduction in required curing temperature
ConditionsWaterborne acrylic emulsion film formation

Enables the formulation of high-performance crosslinked coatings for heat-sensitive substrates like wood and plastics while eliminating baking oven energy costs.

Alkaline Hydrolytic Stability for 1K Shelf Life

In 1K waterborne formulations, the pH is typically adjusted to 8–10 using ammonia or amines to ensure colloidal stability. Under these alkaline conditions, AAEM is prone to rapid hydrolysis, which destroys its crosslinking sites over time. DAAM exhibits superior hydrolytic stability across this elevated pH range, preserving the ketone functionality in the aqueous phase and ensuring long-term reactivity [1].

Evidence DimensionHydrolytic degradation in alkaline emulsion (pH 8-10)
Target Compound DataDAAM: Highly stable, supporting >12 months 1K shelf life
Comparator Or BaselineAAEM: Susceptible to hydrolysis, degrading crosslinking efficacy over time
Quantified DifferenceSignificant extension of functional stability in alkaline 1K storage
ConditionsAqueous acrylic latex stored at room temperature

Prevents premature degradation of the crosslinker in the can, allowing manufacturers to sell stable, ready-to-use 1K waterborne paints with guaranteed shelf lives.

Formaldehyde-Free Regulatory Compliance

Traditional self-crosslinking utilizing NMA proceeds via a condensation reaction that inherently releases formaldehyde as a toxic, volatile byproduct. The DAAM/ADH keto-hydrazide reaction forms a stable hydrazone linkage without generating formaldehyde or other hazardous VOCs during the curing process [1].

Evidence DimensionFormaldehyde emission during cure
Target Compound DataDAAM/ADH: 0 ppm (Formaldehyde-free)
Comparator Or BaselineNMA: Emits formaldehyde during condensation
Quantified DifferenceComplete elimination of formaldehyde emissions
ConditionsFilm curing and crosslinking phase of architectural coatings

Essential for meeting stringent indoor air quality standards and zero-VOC architectural coating regulations where NMA is legally or commercially barred.

Gel Fraction and Water Absorption Reduction

Incorporating just 2–5 wt% DAAM into an acrylic latex, followed by ADH crosslinking, drastically increases the gel fraction (the insoluble polymer network) compared to non-crosslinked baselines. This dense interfacial network physically blocks water ingress, significantly reducing water absorption and preventing 'water whitening' in dried films during long-term moisture exposure [1].

Evidence DimensionGel fraction and water absorption
Target Compound DataDAAM-modified acrylic: High gel fraction, minimal water absorption
Comparator Or BaselineUnmodified acrylic baseline: Low gel fraction, high swelling/whitening
Quantified DifferenceSubstantial increase in mechanical integrity and water resistance
Conditions30-day water immersion of dried latex films

Critical for exterior architectural paints, wood coatings, and adhesives that require long-term durability and aesthetic stability against moisture.

Premium 1K Waterborne Wood Coatings

DAAM is the optimal choice for wood coatings because wood substrates cannot withstand the 130°C+ baking temperatures required by traditional NMA crosslinkers. Furthermore, DAAM's superior hydrolytic stability ensures that the formulated 1K coating maintains a long shelf life in the can, outperforming AAEM-based alternatives that degrade in alkaline waterborne environments .

Zero-VOC Architectural Interior Paints

Leveraging its formaldehyde-free curing mechanism, the DAAM/ADH system allows formulators to achieve high scrub resistance, dirt pick-up resistance, and durability in interior paints. It directly replaces NMA to ensure strict compliance with modern indoor air quality regulations and zero-VOC certifications [1].

High-Performance Pressure Sensitive Adhesives (PSAs)

In water-based PSAs, DAAM provides controlled interfacial crosslinking during the drying stage. This selectively increases the cohesive strength and water resistance of the adhesive film without over-crosslinking the polymer core, ensuring that the necessary initial tack and peel adhesion are maintained[2].

Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992)
DryPowde

Color/Form

White crystalline solid

XLogP3

0.4

Boiling Point

248 °F at 8 mm Hg (NTP, 1992)
120 °C @ 8 mm Hg

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C
57-58 °C

UNII

3Z8J3430Z2

GHS Hazard Statements

Aggregated GHS information provided by 757 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 757 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 695 of 757 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (77.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2873-97-4

Wikipedia

Diacetone acrylamide

Methods of Manufacturing

REACTION OF ACRYLONITRILE WITH ACETONE IN PRESENCE OF CONCENTRATED SULFURIC ACID; REACTION OF ACRYLONITRILE WITH 1,1-DIMETHYL-3-OXOBUTANOL VIA RITTER REACTION
Prepd by reaction of acrylonitrile with acetone in presence of concn sulfuric acid: Coleman et al, J Polym Sci 3a, 1601 (1965); Coleman, US patent 3,277,056 (1966 to Lubrizol).
N-Substituted acrylamides may also be prepared from acetylene, carbon monoxide, and an amine using an iron or nickel carbonyl catalyst.

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: ACTIVE
Similar to acrylic esters in polymerization behavior. Forms high mol wt polymers in bulk, soln, or emulsion. Esp suitable for electropolymerization.

Stability Shelf Life

HAS LONG SHELF LIFE; SHOWS NO POLYMERIZATION ON PROLONGED STORAGE.
50% NEUTRAL WATER SOLN IS STABLE @ PH 7.5-7.7 FOR UP TO 6 MO; HIGHLY REACTIVE VINYL MONOMER.

Dates

Last modified: 08-15-2023

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